Home > Products > Screening Compounds P131917 > Iodo-dpa-713 I-125
Iodo-dpa-713 I-125 - 1192559-24-2

Iodo-dpa-713 I-125

Catalog Number: EVT-10966830
CAS Number: 1192559-24-2
Molecular Formula: C21H25IN4O2
Molecular Weight: 490.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Iodo-DPA-713 I-125 is classified as a radiotracer and is specifically designed for molecular imaging applications. It falls under the category of pyrazolopyrimidine ligands that bind selectively to the translocator protein, an 18-kDa protein involved in cholesterol transport and inflammatory responses. The synthesis of this compound involves several chemical reactions that yield a high-purity product suitable for imaging purposes .

Synthesis Analysis

Methods and Technical Details

  1. Preparation of Starting Materials: Methyl-4-methoxybenzoate is reacted with various reagents to build the core structure of the compound.
  2. Radioiodination: The compound is radioiodinated using sodium iodide I-125, typically facilitated by an oxidizing agent such as Iodogen.
  3. Purification: The resulting product undergoes purification through high-performance liquid chromatography to ensure high radiochemical purity (greater than 99%).
  4. Yield and Specific Activity: The radiochemical yield typically ranges around 44% with specific activities reported between 51.8 GBq/μmol and 77.7 GBq/mmol depending on the synthesis batch .
Molecular Structure Analysis

Structure and Data

The molecular structure of Iodo-DPA-713 I-125 features a pyrazolopyrimidine core with an iodine atom attached, which is critical for its radiolabeling properties. The structure can be described as follows:

  • Molecular Formula: C12_{12}H10_{10}IN3_{3}O
  • Molecular Weight: Approximately 305 g/mol
  • Key Functional Groups: Includes methoxy and iodine substituents that enhance its binding affinity to the translocator protein.

The compound's structural integrity is vital for its functionality as an imaging agent, allowing it to effectively localize in inflamed tissues .

Chemical Reactions Analysis

Reactions and Technical Details

The key reactions involved in the synthesis of Iodo-DPA-713 I-125 include:

  1. Nucleophilic Substitution: The introduction of iodine into the aromatic system occurs via nucleophilic substitution mechanisms.
  2. Oxidative Coupling: Utilization of oxidizing agents facilitates the formation of the iodine bond within the target molecule.
  3. Chromatographic Separation: Following synthesis, chromatographic techniques are employed to isolate the desired product from unreacted materials and by-products.

These reactions are optimized to achieve high yields and specific activities necessary for effective imaging .

Mechanism of Action

Process and Data

Iodo-DPA-713 I-125 operates by binding selectively to the translocator protein located on activated macrophages. Upon administration, the compound accumulates in inflamed tissues due to increased expression of translocator protein during inflammatory responses.

  1. Binding Affinity: The compound exhibits a strong binding affinity for translocator protein, allowing it to act as a marker for inflammation.
  2. Imaging Techniques: It can be visualized using single-photon emission computed tomography combined with computed tomography (SPECT/CT), enabling non-invasive monitoring of inflammation in vivo.

This mechanism allows researchers to visualize and quantify inflammatory processes in various disease models effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Iodo-DPA-713 I-125 possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a pale yellow solution when dissolved.
  • Solubility: Soluble in phosphate-buffered saline, facilitating its use in biological studies.
  • Stability: Exhibits stability under physiological conditions but requires proper storage to maintain radioactivity levels.

These properties are essential for ensuring that the compound performs effectively during imaging procedures .

Applications

Scientific Uses

Iodo-DPA-713 I-125 has significant applications in scientific research, particularly in:

  1. Imaging Inflammation: Used extensively to visualize macrophage accumulation in various models of inflammation, including pulmonary diseases and neuroinflammation.
  2. Preclinical Studies: Serves as a tool for assessing therapeutic interventions targeting inflammatory pathways.
  3. Biomarker Research: Acts as a biomarker for evaluating disease progression in conditions characterized by macrophage activation.
Introduction: Translocator Protein (Translocator Protein) as a Molecular Imaging Target

Biological Significance of Translocator Protein Upregulation in Pathological Inflammation

Translocator Protein (Translocator Protein), an 18-kDa transmembrane protein primarily localized in the outer mitochondrial membrane, plays a critical role in cholesterol transport and steroidogenesis. Under physiological conditions, Translocator Protein is expressed at low levels in the healthy brain but exhibits significant upregulation during pathological inflammatory processes. This increased expression occurs predominantly in activated microglia and infiltrating macrophages, making Translocator Protein an exceptionally sensitive biomarker for detecting neuroinflammation associated with neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. Beyond the central nervous system, Translocator Protein is markedly overexpressed in macrophages associated with peripheral inflammatory conditions, including rheumatoid arthritis, malignant tumors, pulmonary diseases, and myocardial inflammation. This upregulation coincides with the transition of macrophages toward pro-inflammatory phenotypes that drive disease pathogenesis and progression. In ovarian cancer models, for instance, Translocator Protein-positive macrophages facilitate tumor spheroid formation and metastatic spread, highlighting their critical role in cancer progression [8]. The magnitude of Translocator Protein expression correlates with inflammatory activity, enabling non-invasive quantification of inflammation severity through molecular imaging approaches targeting this protein .

Historical Context of Translocator Protein Radioligands in Molecular Imaging

The development of Translocator Protein radioligands has evolved through distinct generations characterized by progressive improvements in specificity and pharmacokinetic properties. The prototypical first-generation ligand, ¹¹CPK11195 (an isoquinoline carboxamide derivative), demonstrated pioneering utility for Translocator Protein imaging but suffered from substantial limitations. These included high lipophilicity (log P = 3.4), extensive plasma protein binding, and consequent low brain penetration (approximately 0.05% injected dose per gram of brain tissue). Critically, its high non-specific binding resulted in a poor signal-to-noise ratio (binding potential = 0.8), severely limiting its sensitivity for detecting mild or early-stage neuroinflammation. Furthermore, its requirement for carbon-11 radiolabeling (half-life: 20 minutes) restricted its use to facilities with an on-site cyclotron . Despite these constraints, ¹¹CPK11195 provided foundational clinical insights, revealing increased Translocator Protein expression in neurodegenerative conditions. However, its pharmacokinetic limitations drove the pursuit of improved second-generation radioligands with enhanced target affinity, reduced non-specific binding, and compatibility with longer-lived radionuclides for broader clinical dissemination and applications beyond neuroinflammation .

Rationale for Developing Second-Generation Translocator Protein Ligands

The development of second-generation Translocator Protein ligands emerged from the necessity to overcome the well-documented limitations of ¹¹CPK11195. Key objectives included achieving higher binding affinity to improve signal intensity, reducing lipophilicity to minimize non-specific binding, and incorporating radionuclides with longer half-lives (fluorine-18: 110 minutes; iodine-124: 4.2 days; iodine-125: 59.4 days) to enable wider distribution, delayed imaging protocols, and multi-center clinical trials. Structural optimization efforts focused on modifying chemical scaffolds to enhance selectivity and binding kinetics based on the established pharmacophore model for Translocator Protein interaction, which requires one hydrogen-bond donor group and three major lipophilic regions . The pyrazolopyrimidine acetamide scaffold, exemplified by Diethyl-Pyrazolo[1,5-a]pyrimidine Acetamide-713, represented a significant advancement with its improved affinity (Ki = 4.7 ± 0.2 nanomolar) and selectivity for Translocator Protein. This scaffold also offered versatile sites for radiohalogenation, enabling the development of iodine-labeled derivatives like Iodo-Diethyl-Pyrazolo[1,5-a]pyrimidine Acetamide-713 Iodine-125. The longer half-life of iodine-125 facilitates extended in vitro and ex vivo studies, autoradiography, and distribution analyses, making it particularly valuable for preclinical validation and mechanistic studies [4] .

Table 1: Evolution of Key Translocator Protein Radioligands

GenerationRadioligandKi (nM)Lipophilicity (log P)Radionuclide (Half-life)Primary Limitations
First¹¹CPK111954.3–6.63.4Carbon-11 (20.3 min)High non-specific binding, poor brain uptake
SecondDiethyl-Pyrazolo[1,5-a]pyrimidine Acetamide-7134.7 ± 0.2Not ReportedCarbon-11 (20.3 min)Susceptible to rs6971 polymorphism
SecondIodo-Diethyl-Pyrazolo[1,5-a]pyrimidine Acetamide-713 Iodine-125Comparable to Diethyl-Pyrazolo[1,5-a]pyrimidine Acetamide-713ModerateIodine-125 (59.4 days)Requires in vivo deiodination consideration

Properties

CAS Number

1192559-24-2

Product Name

Iodo-dpa-713 I-125

IUPAC Name

N,N-diethyl-2-[2-(3-(125I)iodanyl-4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide

Molecular Formula

C21H25IN4O2

Molecular Weight

490.4 g/mol

InChI

InChI=1S/C21H25IN4O2/c1-6-25(7-2)19(27)12-16-20(15-8-9-18(28-5)17(22)11-15)24-26-14(4)10-13(3)23-21(16)26/h8-11H,6-7,12H2,1-5H3/i22-2

InChI Key

TYBYEGAEDKDDES-ONBQKKEBSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC(=C(C=C3)OC)I)C)C

Isomeric SMILES

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC(=C(C=C3)OC)[125I])C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.